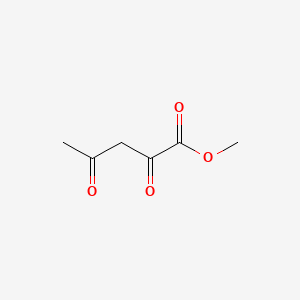

Methyl 2,4-dioxopentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dioxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHOEQINEXASKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174583 | |

| Record name | Methyl acetopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-61-1 | |

| Record name | Pentanoic acid, 2,4-dioxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acetopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020577611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl acetopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl acetopyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,4-Dioxopentanoate from Methyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2,4-dioxopentanoate from methyl acetoacetate. The document details a robust experimental protocol, presents key quantitative data, and illustrates the reaction pathway and experimental workflow through clear diagrams. This guide is intended to equip researchers in organic synthesis and drug development with the necessary information to successfully perform and understand this chemical transformation.

Introduction

This compound, a β-dicarbonyl compound, is a valuable building block in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular architectures relevant to medicinal chemistry. Its synthesis from the readily available starting material, methyl acetoacetate, involves a C-acylation reaction at the α-carbon. A significant challenge in the acylation of β-ketoesters is controlling the regioselectivity between C-acylation and O-acylation of the enolate intermediate. This guide focuses on a well-established method that utilizes a magnesium enolate to favor the desired C-acylation pathway, leading to the formation of the target β-diketone structure.

Reaction Principle and Pathway

The synthesis proceeds via the formation of a magnesium enolate of methyl acetoacetate. The magnesium ion chelates with the two carbonyl oxygens of the β-ketoester, which enhances the acidity of the α-protons and directs the subsequent acylation to the central carbon atom. This chelation effect sterically hinders O-acylation and promotes the formation of the carbon-carbon bond required for the synthesis of this compound. The acetylating agent of choice for this transformation is acetyl chloride.

Below is a diagram illustrating the overall reaction pathway.

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,4-dioxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dioxopentanoate, also known as methyl acetylpyruvate, is a reactive β-dicarbonyl compound with significant potential in organic synthesis and as a building block for various heterocyclic compounds. This technical guide provides a comprehensive overview of its physicochemical properties, including its molecular structure, and key physical and chemical characteristics. Detailed experimental protocols for the synthesis and determination of its properties are outlined, alongside a discussion of its reactivity. This document aims to serve as a valuable resource for researchers and professionals working with this versatile compound.

Physicochemical Properties

This compound (CAS No: 20577-61-1) is a dicarbonyl compound featuring both a ketone and an ester functional group, separated by a methylene group. This structure is responsible for its characteristic reactivity, particularly the acidity of the α-hydrogens and its propensity to undergo keto-enol tautomerism.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₄ | [1] |

| Molecular Weight | 144.13 g/mol | [1] |

| Melting Point | 63-64 °C | N/A |

| Boiling Point | 195 °C | N/A |

| Flash Point | 76 °C | N/A |

| Predicted pKa | 6.79 ± 0.46 | N/A |

| Appearance | White or faintly yellow needles | N/A |

| Purity | ≥98% | [1] |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of related β-dicarbonyl compounds involves the Claisen condensation reaction. While a specific detailed protocol for this compound is not widely published, a general approach would involve the condensation of methyl acetate with acetone in the presence of a strong base like sodium ethoxide.

Logical Workflow for a Potential Synthesis:

A potential synthetic workflow for this compound.

Reactivity and Keto-Enol Tautomerism

The presence of two carbonyl groups flanking a methylene group makes the α-hydrogens particularly acidic, leading to the formation of a resonance-stabilized enolate ion. This property is central to its reactivity in various organic transformations.

This compound exists as a mixture of keto and enol tautomers in solution. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.

Keto-Enol Tautomerism Equilibrium:

The equilibrium between the keto and enol forms.

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of organic compounds are crucial for ensuring data accuracy and reproducibility.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Experimental Workflow for Melting Point Determination:

Workflow for determining the melting point of a solid.

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid. For small quantities of a substance, the micro boiling point method is often employed.

Experimental Workflow for Micro Boiling Point Determination:

Workflow for determining the micro boiling point.

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons, a singlet for the acetyl methyl protons, and a singlet for the methylene protons. In the enol form, a vinyl proton signal and a broad signal for the enolic hydroxyl proton would be observed.

-

¹³C NMR: Signals corresponding to the two carbonyl carbons (ketone and ester), the ester methyl carbon, the acetyl methyl carbon, the methylene carbon, and, in the enol form, the olefinic carbons would be expected.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the C=O stretching of both the ketone and the ester functional groups would be prominent. In the enol form, a broad O-H stretching band and a C=C stretching band would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 144. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃).

Safety and Handling

This compound is classified as an irritant. [N/A] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Biological Activity

Currently, there is no widely available information in the scientific literature detailing the specific involvement of this compound in biological signaling pathways or its broader biological activities. Its structural similarity to endogenous dicarbonyl compounds suggests potential for interaction with biological systems, but this remains an area for future research.

Conclusion

This compound is a valuable reagent in organic chemistry with well-defined, albeit not exhaustively documented, physicochemical properties. This guide provides a summary of the available data and outlines standard experimental procedures for its characterization. Further research into its biological activity and the full characterization of its spectral properties would be beneficial to the scientific community.

References

Spectroscopic Profile of Methyl 2,4-dioxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 2,4-dioxopentanoate. Due to the absence of publicly available experimental spectra, this guide presents predicted data based on the compound's structure and the well-documented spectroscopic behavior of related β-dicarbonyl compounds. This information is intended to serve as a valuable reference for the identification and characterization of this molecule in research and development settings.

Molecular Structure and Tautomerism

This compound (C₆H₈O₄), a β-keto ester, exists as a mixture of keto and enol tautomers in solution. This equilibrium is a critical factor in interpreting its spectroscopic data, as signals from both forms will be present. The equilibrium ratio is dependent on factors such as solvent polarity and temperature.

Caption: Keto-enol tautomerism of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |

| ~12.0 - 13.0 | s | 1H | - | Enolic OH |

| ~5.6 | s | 1H | - | =CH- |

| 3.75 | s | 3H | O-CH₃ | O-CH₃ |

| 3.70 | s | 2H | -CH₂- | - |

| 2.30 | s | 3H | CO-CH₃ | =C(OH)-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment (Keto Form) | Assignment (Enol Form) |

| ~200 | C4=O | - |

| ~192 | C2=O | - |

| ~175 | - | C4=O (enol) |

| ~170 | C1=O (ester) | C1=O (ester) |

| ~100 | - | =CH- |

| 52.5 | O-CH₃ | O-CH₃ |

| 49.0 | -CH₂- | - |

| 30.0 | CO-CH₃ | - |

| 25.0 | - | =C(OH)-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-2400 (broad) | Medium | O-H stretch (intramolecularly H-bonded enol) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone, C4) |

| ~1710 | Strong | C=O stretch (ketone, C2) |

| ~1640 | Medium | C=C stretch (enol) |

| ~1610 | Medium | C=O stretch (conjugated ketone, enol) |

| ~1300-1000 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragmentation |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | High | [M - OCH₃]⁺ |

| 101 | Moderate | [M - COCH₃]⁺ |

| 85 | High | [M - COOCH₃]⁺ |

| 71 | Moderate | [CH₃CO-CH₂-CO]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds, spectral width of 15-20 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative ratios of the keto and enol forms.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H spectrum.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for this type of molecule.

-

Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Caption: Predicted major fragmentation pathways for this compound.

Disclaimer

The spectroscopic data presented in this guide are predicted and have not been experimentally verified. These predictions are based on established principles of spectroscopy and data from analogous compounds. For definitive characterization, experimental verification is strongly recommended.

An In-depth Technical Guide to Methyl Acetopyruvate (CAS 20577-61-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetopyruvate, identified by CAS number 20577-61-1, is a versatile diketo ester with significant applications in organic synthesis. Also known as methyl 2,4-dioxopentanoate, this compound serves as a crucial intermediate in the production of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Its unique chemical structure, featuring multiple reactive sites, makes it a valuable building block for medicinal chemists and researchers in drug discovery. This technical guide provides a comprehensive overview of the chemical information, synthetic applications, and potential biological relevance of methyl acetopyruvate, supported by experimental insights and data.

Chemical and Physical Properties

Methyl acetopyruvate is a white to faintly yellow crystalline solid. A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| CAS Number | 20577-61-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₈O₄ | [2][4] |

| Molecular Weight | 144.13 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Methyl 2,4-dioxovalerate, Methyl acetylpyruvate, 1-Methoxy-1,2,4-pentanetrione | [2][5] |

| Physical Property | Value | Source |

| Melting Point | 63-64 °C | [1] |

| Boiling Point | 195 °C | [1] |

| Flash Point | 76 °C | [1] |

| Density | 1.150 g/cm³ | [1] |

| Appearance | White or faintly yellow needles/crystalline solid | [1][2] |

| Storage Temperature | 2-8°C | [1][5] |

Synthesis and Reactivity

Methyl acetopyruvate is a key precursor in the synthesis of various heterocyclic compounds and other bioactive molecules. Its dicarbonyl moiety allows for a range of chemical transformations, making it a versatile tool in synthetic organic chemistry.

General Synthesis

A common method for the synthesis of methyl acetopyruvate involves the Claisen condensation reaction between dimethyl oxalate and acetone. This reaction is typically carried out in the presence of a base, such as sodium methoxide.

Experimental Protocol: Synthesis of Methyl Acetopyruvate

Materials:

-

Dimethyl oxalate

-

Acetone

-

Sodium methoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (dilute)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve sodium methoxide in anhydrous diethyl ether.

-

Slowly add a mixture of dimethyl oxalate and acetone to the flask with continuous stirring.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the resulting sodium salt of methyl acetopyruvate is precipitated.

-

The precipitate is filtered and then neutralized with a dilute solution of hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure methyl acetopyruvate.

Role in Heterocycle Synthesis

Methyl acetopyruvate is a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The dicarbonyl functionality allows for condensation reactions with various nucleophiles to form rings. For example, it can react with hydrazines to form pyrazoles, with hydroxylamine to form isoxazoles, and with amidines to form pyrimidines.

Potential Biological Significance and Metabolic Pathways

While primarily recognized as a synthetic intermediate, the structural similarity of methyl acetopyruvate to endogenous metabolites, such as pyruvate, suggests potential involvement in biological processes. Research on closely related α-keto acids provides a framework for understanding its possible metabolic fate and biological effects.

Proposed Metabolic Pathway

Based on studies of similar compounds like 4-methyl-2-oxopentanoate, it is plausible that methyl acetopyruvate can be taken up by cells and enter mitochondrial metabolic pathways. The proposed metabolic pathway involves its catabolism to acetyl-CoA and acetoacetate, which are key intermediates in cellular energy metabolism.

Caption: Proposed metabolic fate of Methyl Acetopyruvate in a cell.

This proposed pathway suggests that methyl acetopyruvate could influence cellular energy levels (ATP production) and the pool of key metabolic intermediates.

Experimental Protocol: Investigating the Effect of Methyl Acetopyruvate on Cellular Respiration

This protocol outlines a general method to assess the impact of methyl acetopyruvate on mitochondrial respiration using an oxygen consumption assay.

Materials:

-

Cultured cells (e.g., a relevant cancer cell line or primary cells)

-

Cell culture medium

-

Methyl acetopyruvate (stock solution in a suitable solvent, e.g., DMSO)

-

Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate - OCR)

-

Assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose)

-

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

-

Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: On the day of the assay, replace the culture medium with the assay medium containing different concentrations of methyl acetopyruvate (and a vehicle control). Incubate for a specified period.

-

Oxygen Consumption Measurement: Place the cell culture microplate into the Seahorse XF Analyzer and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Data Analysis: The instrument will measure the OCR in real-time. Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Interpretation: Compare the OCR profiles of cells treated with methyl acetopyruvate to the control group to determine if the compound stimulates or inhibits mitochondrial respiration.

Safety and Handling

Methyl acetopyruvate is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

| Hazard Information | Details | Source |

| Hazard Codes | F, Xi (Flammable, Irritant) | [1] |

| Risk Statements | R36 (Irritating to eyes) | [1] |

| Safety Statements | S24/25 (Avoid contact with skin and eyes), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) | [1] |

Conclusion

Methyl acetopyruvate (CAS 20577-61-1) is a valuable and versatile chemical intermediate with established applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. While its primary role to date has been as a building block in organic synthesis, its structural similarity to key biological metabolites suggests a potential for direct interaction with cellular metabolic pathways. Further research, guided by the experimental approaches outlined in this guide, is warranted to fully elucidate its biological activities and potential as a modulator of cellular processes. Such investigations could open new avenues for its application in drug discovery and biomedical research.

References

- 1. juliethahn.com [juliethahn.com]

- 2. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shindo-kano-lab.weebly.com [shindo-kano-lab.weebly.com]

- 5. portlandpress.com [portlandpress.com]

Tautomeric Landscape of Methyl 2,4-dioxopentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dioxopentanoate, a β-keto ester of significant interest in synthetic chemistry and as a potential building block in drug discovery, exhibits a fascinating and crucial chemical property: tautomerism. This phenomenon, the interconversion of constitutional isomers, dictates the molecule's reactivity, spectroscopic signature, and biological interactions. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, detailing its various forms, the influence of the chemical environment on their relative stabilities, and the experimental protocols for their characterization.

The Tautomeric Forms of this compound

This compound exists as a dynamic equilibrium between a diketo form and two possible enol forms. The diketo tautomer is the classic representation with two distinct carbonyl groups. The enol forms arise from the migration of a proton from the central methylene group (C3) to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond. Due to the asymmetry of the molecule, two different enol tautomers can be formed:

-

(Z)-Methyl 4-hydroxy-2-oxopent-3-enoate (Enol A): Enolization towards the C4-carbonyl group.

-

Methyl 2-hydroxy-4-oxopent-2-enoate (Enol B): Enolization towards the C2-carbonyl group.

The (Z)-isomer of Enol A is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, forming a pseudo-six-membered ring. This chelation is a significant driving force for enolization in β-dicarbonyl compounds.

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly dependent on the solvent, temperature, and concentration. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution. By integrating the signals corresponding to the distinct protons of each tautomer, their relative populations can be determined.

Table 1: Representative Tautomeric Composition of β-Dicarbonyl Compounds in Chloroform-d (CDCl₃)

| Compound | Diketo Form (%) | Enol Form (%) | Reference |

| 2-(2-pyridyl)indan-1,3-dione | 94 | 6 | [1] |

| 2-(2-pyridyl)-3,3-dimethylindan-1,3-dione | 89 | 11 | [1] |

| 2-(2-pyridyl)-3-methylindan-1,3-dione | 90 | 10 | [1] |

| 2-(2-pyridyl)-3,3-diisobutylindan-1,3-dione | 87 | 13 | [1] |

Note: This table presents data for structurally related compounds to illustrate the typical equilibrium in a non-polar solvent. Specific quantitative data for this compound is needed for a precise analysis.

The equilibrium constant (Keq) for each enolization process can be calculated as:

Keq = [Enol] / [Diketo]

Spectroscopic Characterization

The different tautomers of this compound have distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR:

-

Diketo Form: Characterized by a singlet for the methylene protons (C3-H₂) typically in the range of 3.5-4.0 ppm. Two singlets for the methyl protons (C1-H₃ and C5-H₃) would also be expected.

-

Enol Forms: The enol forms will show a singlet for the vinylic proton (C3-H) around 5.0-6.0 ppm. The enolic hydroxyl proton (-OH) gives a broad singlet at a downfield chemical shift (typically 12-15 ppm) due to the strong intramolecular hydrogen bond. The chemical shifts of the methyl groups will also differ slightly from the diketo form.

13C NMR:

-

Diketo Form: Three carbonyl carbon signals will be present in the downfield region (190-210 ppm). A signal for the methylene carbon (C3) will appear around 50-60 ppm.

-

Enol Forms: The enol forms will show signals for the sp² hybridized carbons of the double bond. The carbon bearing the hydroxyl group will be shifted significantly upfield compared to a carbonyl carbon.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for Tautomers of this compound

| Tautomer | Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Diketo | C1-H₃ | ~3.8 | ~52 |

| C2=O | - | ~190 | |

| C3-H₂ | ~3.7 | ~58 | |

| C4=O | - | ~200 | |

| C5-H₃ | ~2.3 | ~30 | |

| Enol A | C1-H₃ | ~3.7 | ~51 |

| C2=O | - | ~195 | |

| C3-H | ~5.8 | ~98 | |

| C4-OH | ~12.5 | ~175 | |

| C5-H₃ | ~2.1 | ~25 | |

| Enol B | C1-H₃ | ~3.7 | ~52 |

| C2-OH | ~12.0 | ~170 | |

| C3-H | ~5.5 | ~95 | |

| C4=O | - | ~202 | |

| C5-H₃ | ~2.2 | ~28 |

Note: These are predicted values based on typical ranges for similar compounds. Experimental verification is crucial.

Infrared (IR) Spectroscopy

-

Diketo Form: Shows two distinct C=O stretching bands, one for the ketone (~1720 cm⁻¹) and one for the ester (~1740 cm⁻¹).

-

Enol Forms: Characterized by a broad O-H stretching band (2500-3500 cm⁻¹) due to the intramolecular hydrogen bond. The C=O stretching band is shifted to a lower frequency (~1650 cm⁻¹) due to conjugation and hydrogen bonding. A C=C stretching band appears around 1600 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β-keto esters is the Claisen condensation. For this compound, this would involve the reaction of methyl acetate with acetone in the presence of a strong base like sodium methoxide.

Figure 2: Synthesis of this compound via Claisen Condensation.

Detailed Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and a suitable solvent like anhydrous diethyl ether.

-

Reaction: A mixture of methyl acetate (1.0 equivalent) and acetone (1.0 equivalent) is added dropwise to the stirred suspension of sodium methoxide at room temperature.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reaction.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and protonate the enolate.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Figure 3: Workflow for NMR analysis of tautomeric equilibrium.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a small vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in quantitative studies.

-

(Optional) Acquire a ¹³C NMR spectrum to further confirm the presence of different tautomers.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with a Fourier transform.

-

Perform phase and baseline corrections on the resulting spectrum.

-

Calibrate the chemical shift axis using the signal of the internal standard (TMS at 0 ppm).

-

Identify and assign the signals corresponding to the diketo and enol forms.

-

Carefully integrate the area under the characteristic peaks for each tautomer. For example, integrate the methylene protons of the diketo form and the vinylic proton of the enol form.

-

Calculate the percentage of each tautomer using the integral values, accounting for the number of protons each signal represents.

-

Calculate the equilibrium constant (Keq).

-

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, profoundly influencing its properties and reactivity. A thorough understanding and characterization of this equilibrium are paramount for its effective utilization in research and development. While this guide provides a foundational understanding and general protocols, it is crucial for researchers to perform detailed experimental studies to obtain specific quantitative data for this compound under their desired conditions. The application of NMR spectroscopy, as detailed herein, remains the cornerstone for elucidating the intricate tautomeric landscape of this versatile molecule.

References

The Genesis of a Versatile Building Block: Discovery and First Synthesis of Methyl 2,4-dioxopentanoate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dioxopentanoate, also known as methyl acetopyruvate, is a valuable β-dicarbonyl compound that serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its unique structural motif, featuring two adjacent carbonyl groups and an ester functionality, provides multiple reactive sites for chemical transformations. This guide delves into the historical context of its first synthesis, provides detailed experimental protocols for its preparation, and presents key quantitative data for this important chemical entity.

Discovery and a Classic Synthesis Approach

While a singular, definitive publication detailing the "discovery" of this compound is not readily apparent in a historical context, its synthesis falls under the well-established and fundamental organic reaction known as the Claisen condensation. This reaction, first described by Rainer Ludwig Claisen in the late 19th century, is a cornerstone for the formation of β-keto esters and β-dicarbonyl compounds.[1][2][3] The first synthesis of this compound, or its ethyl ester counterpart, would have been achieved through the condensation of methyl oxalate with acetone.

A detailed and reliable procedure for the synthesis of the closely related ethyl 2,4-dioxopentanoate (ethyl acetopyruvate) is provided in the renowned publication series, Organic Syntheses.[4] This procedure serves as a robust and classic example of the methodology that would have been employed for the first synthesis of the methyl ester. The reaction involves the base-mediated condensation of a dialkyl oxalate with a ketone.

Core Synthesis Pathway: The Claisen Condensation

The logical workflow for the first synthesis of this compound via a Claisen condensation is depicted below. The process begins with the formation of a sodium methoxide base, which then facilitates the condensation of dimethyl oxalate and acetone to form the sodium salt of this compound. Subsequent acidification yields the final product.

Caption: Workflow for the synthesis of this compound via Claisen condensation.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its closely related ethyl ester.

| Property | This compound | Ethyl 2,4-dioxopentanoate |

| CAS Number | 20577-61-1[5][6][7][8][9] | 615-79-2[10][11] |

| Molecular Formula | C₆H₈O₄[5][7][9] | C₇H₁₀O₄[10][11] |

| Molecular Weight | 144.13 g/mol [5][9] | 158.15 g/mol [11] |

| Melting Point | Not available | 16-18 °C[10][11] |

| Boiling Point | Not available | 101-103 °C at 12 mmHg[10][11] |

| Density | Not available | 1.126 g/mL at 25 °C[11] |

| Refractive Index | Not available | n20/D 1.474[11] |

Experimental Protocol: First Synthesis (Adapted from Organic Syntheses)

This protocol is adapted from the established procedure for the synthesis of ethyl 2,4-dioxopentanoate and represents a plausible method for the first synthesis of the methyl ester.[4]

Materials:

-

Sodium metal

-

Anhydrous methanol

-

Dimethyl oxalate

-

Acetone, anhydrous

-

Sulfuric acid, concentrated

-

Benzene (or a suitable alternative solvent for extraction)

-

Cracked ice

-

Anhydrous calcium chloride (for drying)

Equipment:

-

Three-necked round-bottom flask (3 L)

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Methoxide: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 1.5 liters of anhydrous methanol. Carefully add 69 g (3 moles) of clean sodium metal in small pieces at a rate that maintains a gentle reflux. After all the sodium has reacted, cool the solution to room temperature.

-

Condensation: To the freshly prepared sodium methoxide solution, add a mixture of 236 g (2 moles) of dimethyl oxalate and 232 g (4 moles) of anhydrous acetone through a dropping funnel over a period of about one hour with vigorous stirring. The temperature of the reaction mixture should be maintained at 20-25°C, using a cooling bath if necessary. After the addition is complete, continue stirring for 12-15 hours at room temperature.

-

Work-up and Isolation: Pour the reaction mixture into a mixture of 1.5 kg of cracked ice and 150 mL of concentrated sulfuric acid with stirring. The resulting solution should be acidic. Transfer the mixture to a large separatory funnel and extract with three 500-mL portions of benzene.

-

Purification: Combine the benzene extracts and dry over anhydrous calcium chloride. Distill off the benzene on a water bath. The residue is then distilled under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound. The yield is expected to be in the range of 60-70%.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

Caption: Logical flow of the synthesis of this compound.

This guide provides a foundational understanding of the discovery and first synthesis of this compound, grounded in the principles of the Claisen condensation. The provided experimental protocol, adapted from a reliable source, offers a practical method for its preparation in a laboratory setting. The quantitative data and workflow diagrams serve as valuable resources for researchers and professionals in the fields of chemistry and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemscene.com [chemscene.com]

- 6. This compound-Molbase [molbase.com]

- 7. Page loading... [wap.guidechem.com]

- 8. METHYL ACETOPYRUVATE | 20577-61-1 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Ethyl 2,4-dioxovalerate | 615-79-2 [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity of Methyl 2,4-Dioxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dioxopentanoate, a dicarbonyl compound, is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two carbonyl groups and an acidic α-hydrogen, which allows for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, electronic structure, and characteristic reactions of this compound, including its enolization, and participation in condensation and multicomponent reactions. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its application in research and development.

Introduction

β-Keto esters, such as this compound, are a prominent class of compounds in organic chemistry, valued for their utility in forming carbon-carbon bonds. The presence of both a ketone and an ester functional group, separated by a methylene group, imparts unique reactivity to these molecules. The acidic nature of the α-protons makes them excellent nucleophiles in their enolate form, enabling a wide range of synthetic applications, from simple alkylations to the construction of complex heterocyclic systems. This guide will delve into the fundamental aspects of the reactivity of this compound, providing a technical resource for its use in synthetic chemistry and drug discovery.

Synthesis of this compound

The primary method for the synthesis of β-keto esters like this compound is the Claisen condensation. This reaction involves the condensation of an ester with an enolizable proton with another ester. For this compound, a mixed Claisen condensation between methyl acetoacetate and methyl acetate is a plausible synthetic route.

Proposed Synthetic Pathway: Mixed Claisen Condensation

The synthesis would proceed via the deprotonation of methyl acetoacetate by a strong base, such as sodium methoxide, to form the enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl acetate. Subsequent elimination of methoxide yields the desired product.

Caption: Proposed Claisen condensation for the synthesis of this compound.

Experimental Protocol: General Procedure for Mixed Claisen Condensation

Materials:

-

Methyl acetoacetate

-

Methyl acetate

-

Sodium methoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with sodium methoxide and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Methyl acetoacetate is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the mixture is stirred for a specified time to ensure complete enolate formation.

-

Methyl acetate is then added dropwise, and the reaction mixture is stirred, often with gentle heating, for several hours to drive the condensation.

-

The reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure.

Keto-Enol Tautomerism and Enolate Formation

A key feature of dicarbonyl compounds is their existence as a mixture of keto and enol tautomers. For this compound, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation.[1]

Caption: Keto-enol tautomerism in this compound.

The protons on the C3 methylene are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, leading to the ready formation of a resonance-stabilized enolate anion in the presence of a base. This enolate is the key reactive intermediate in many of the reactions of this compound.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the nucleophilicity of its enolate form and the electrophilicity of its carbonyl carbons.

Alkylation

The enolate of this compound can be readily alkylated by treatment with an alkyl halide. The alkylation occurs at the C3 position.

Materials:

-

This compound

-

Sodium ethoxide or potassium carbonate

-

Alkyl halide (e.g., methyl iodide)

-

Anhydrous acetone or ethanol

-

Diethyl ether

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in anhydrous acetone, anhydrous potassium carbonate is added.

-

The mixture is stirred, and the alkyl halide (e.g., methyl iodide) is added dropwise.

-

The reaction mixture is heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The product is purified by column chromatography or distillation.

Table 1: Representative Alkylation Reaction Data (Hypothetical)

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | 56 (reflux) | 12 | 85 |

| Ethyl Bromide | NaOEt | Ethanol | 78 (reflux) | 18 | 78 |

| Benzyl Bromide | K₂CO₃ | Acetone | 56 (reflux) | 10 | 90 |

Multicomponent Reactions

This compound is a valuable substrate in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step. A notable example is the three-component reaction with an aromatic aldehyde and a diamine.[2]

This reaction leads to the formation of substituted 4-acyl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones.[2]

Caption: A logical workflow for the three-component reaction.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Propane-1,2-diamine

-

Ethanol or 1,4-dioxane

Procedure:

-

A mixture of this compound, the aromatic aldehyde, and propane-1,2-diamine in a 1:1:1 molar ratio is prepared in ethanol.

-

The reaction mixture is stirred at room temperature or heated to reflux for a specified period.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified by recrystallization or column chromatography to yield the desired pyrrol-2-one derivative.

Table 2: Data for the Three-Component Reaction (Representative)

| Aromatic Aldehyde | Solvent | Temperature | Time | Product | Yield (%) |

| Benzaldehyde | Ethanol | Reflux | 6 h | 4-acetyl-3-hydroxy-5-phenyl-1-(2-aminopropyl)-2,5-dihydro-1H-pyrrol-2-one | Not Reported |

| 4-Chlorobenzaldehyde | Dioxane | Room Temp | 24 h | 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-aminopropyl)-2,5-dihydro-1H-pyrrol-2-one | Not Reported |

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -CH₃ (acetyl) | ~2.2 ppm (singlet) |

| -CH₂- | ~3.6 ppm (singlet, enol form may show a vinyl proton ~5.5 ppm) | |

| -OCH₃ (ester) | ~3.7 ppm (singlet) | |

| ¹³C NMR | -CH₃ (acetyl) | ~30 ppm |

| -CH₂- | ~50 ppm | |

| -OCH₃ (ester) | ~52 ppm | |

| C=O (ester) | ~167 ppm | |

| C=O (keto) | ~200 ppm | |

| IR | C=O (ester) | ~1740 cm⁻¹ |

| C=O (keto) | ~1720 cm⁻¹ | |

| C-O | ~1250-1000 cm⁻¹ |

Conclusion

This compound is a highly reactive and versatile dicarbonyl compound with significant potential in organic synthesis. Its ability to readily form a stable enolate allows for a wide range of transformations, including alkylations and multicomponent reactions for the construction of complex molecular architectures. This guide has provided an overview of its synthesis, key reactive properties, and representative experimental procedures. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective utilization of this important synthetic building block. Further research into the specific reaction conditions and substrate scope for various transformations involving this compound will undoubtedly expand its applications in the synthesis of novel and valuable compounds.

References

Stability and Decomposition of Methyl 2,4-dioxopentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential decomposition pathways of Methyl 2,4-dioxopentanoate, a β-keto ester of interest in chemical synthesis and potentially in drug development. Due to the limited availability of specific stability data for this compound in public literature, this guide extrapolates from the well-established chemistry of β-keto esters to predict its stability profile. It outlines potential degradation mechanisms, including hydrolysis, decarboxylation, and photodegradation, and provides detailed, adaptable experimental protocols for forced degradation studies and the development of stability-indicating analytical methods. This document is intended to serve as a foundational resource for researchers and professionals engaged in the handling, formulation, and analysis of this compound.

Introduction

This compound, a member of the β-keto ester class of organic compounds, possesses a unique structural motif with two carbonyl groups in a 1,3-relationship. This arrangement confers specific reactivity, including the presence of an acidic α-hydrogen and susceptibility to nucleophilic attack, which are central to both its synthetic utility and its potential degradation pathways. Understanding the stability of this molecule is critical for its application in research and development, particularly in the pharmaceutical industry where substance stability directly impacts safety and efficacy.

Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation products, and informing the development of stability-indicating analytical methods.[1][2] This guide will detail the theoretical underpinnings of this compound's stability and provide practical methodologies for its empirical investigation.

Predicted Stability and Decomposition Pathways

The reactivity of β-keto esters suggests several potential pathways for the decomposition of this compound. These reactions are generally catalyzed by acidic or basic conditions, heat, or light.

Hydrolysis and Decarboxylation

One of the most common degradation pathways for β-keto esters is hydrolysis followed by decarboxylation.[3] This can occur under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis and Decarboxylation: In the presence of acid and water, the ester moiety of this compound can be hydrolyzed to form the corresponding β-keto acid (2,4-dioxopentanoic acid). This intermediate is often unstable and can readily undergo decarboxylation upon gentle heating to yield a ketone (in this case, acetylacetone) and carbon dioxide.[4]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is saponified to the carboxylate salt of the β-keto acid. Acidic workup would then lead to the unstable β-keto acid, which can subsequently decarboxylate.[3]

Transesterification

In the presence of an alcohol and a catalyst (acid or base), this compound can undergo transesterification to form a different ester.[5] While not a degradation pathway in the traditional sense, it is an important consideration for formulation with alcoholic excipients.

Photodegradation

Many organic molecules, particularly those with carbonyl groups, are susceptible to photodegradation.[6] The energy from UV or visible light can promote the molecule to an excited state, leading to various reactions such as bond cleavage or reaction with oxygen. The specific photolytic degradation products of this compound are not documented, but could involve complex radical-mediated pathways.

Oxidation

The presence of two carbonyl groups and an enolizable proton makes β-dicarbonyl compounds susceptible to oxidative cleavage under certain conditions.[7] Strong oxidizing agents could potentially lead to the formation of smaller carboxylic acids and other degradation products.

Experimental Protocols for Stability and Decomposition Studies

A forced degradation study is recommended to systematically investigate the stability of this compound.[1][8] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[2]

General Experimental Workflow

Protocol for Forced Degradation Studies

The following protocols are generalized and should be optimized for this compound. The goal is to achieve 5-20% degradation of the parent compound.[1]

Table 1: Forced Degradation Conditions

| Stress Condition | Reagent and Concentration | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 2 - 24 hours |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. - 60°C | 30 mins - 8 hours |

| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 1 - 24 hours |

| Thermal Stress | Solid or Solution | 80°C - 105°C | 24 - 72 hours |

| Photostability | Solid or Solution | Ambient | ICH Q1B conditions |

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Hydrolysis: To an aliquot of the stock solution, add an equal volume of the acidic or basic solution. At specified time points, withdraw a sample and neutralize it (e.g., with an equivalent amount of base or acid).

-

Oxidation: To an aliquot of the stock solution, add the hydrogen peroxide solution.

-

Thermal: Store the stock solution (for solution-state stability) or the solid compound at the specified temperature.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze using a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common choice.

Protocol for HPLC Method Development:

-

Column Selection: Start with a C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths to ensure all components are detected. Mass spectrometry can be used for peak identification and purity assessment.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, with a key aspect being the demonstration of specificity by analyzing the stressed samples. The method must be able to resolve the parent peak from all degradation product peaks.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the analysis of β-keto esters and their degradation products.[9]

Protocol for NMR Spectroscopy Analysis: [9]

-

Sample Preparation: Dissolve approximately 5-20 mg of the isolated degradation product or the stressed sample mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HMQC can be used to aid in structure determination.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the degradation products.

Protocol for IR Spectroscopy Analysis: [9]

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl). For a solid, prepare a KBr pellet or a nujol mull.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands to confirm functional groups in the degradation products. For example, the loss of the ester carbonyl peak and the appearance of a broad carboxylic acid O-H stretch would indicate hydrolysis.

Summary of Quantitative Data

As specific quantitative data for the stability of this compound is not publicly available, the following table is presented as a template for researchers to populate with their own experimental findings from forced degradation studies.

Table 2: Template for Summarizing Forced Degradation Data

| Stress Condition | Reagent/Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |

| Acidic Hydrolysis | 1 M HCl, 80°C | 8 | 100.0 | Data | Data | Data | Data |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | 2 | 100.0 | Data | Data | Data | Data |

| Oxidation | 10% H₂O₂, RT | 24 | 100.0 | Data | Data | Data | Data |

| Thermal | 105°C (Solid) | 72 | 100.0 | Data | Data | Data | Data |

| Photostability | ICH Q1B | - | 100.0 | Data | Data | Data | Data |

Conclusion

While direct stability data for this compound is scarce, a comprehensive understanding of the chemistry of β-keto esters allows for the prediction of its primary degradation pathways, namely hydrolysis and subsequent decarboxylation. This technical guide provides a robust framework for researchers and drug development professionals to systematically investigate the stability of this compound through forced degradation studies. The detailed experimental protocols for stress testing and the development of stability-indicating analytical methods offer a practical starting point for ensuring the quality, safety, and efficacy of any formulation containing this compound. The generation of empirical data, as templated in this guide, is a critical next step in fully characterizing the stability profile of this molecule.

References

- 1. acdlabs.com [acdlabs.com]

- 2. skpharmteco.com [skpharmteco.com]

- 3. aklectures.com [aklectures.com]

- 4. youtube.com [youtube.com]

- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 6. Light-induced tautomerism of β-dicarbonyl compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. onyxipca.com [onyxipca.com]

- 9. benchchem.com [benchchem.com]

Methyl 2,4-dioxopentanoate synonyms and IUPAC name

An In-depth Technical Guide to Methyl 2,4-dioxopentanoate

This guide provides comprehensive technical information regarding this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, plausible synthetic routes, and reactivity in multicomponent reactions.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: Methylacetylpyruvate, Methyl acetopyruvate, Acetopyruvic acid methyl ester, 2,4-Dioxo-pentanoic acid methyl ester, Methyl 2,4-dioxovalerate[2][3][4]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, compiled from various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | [1][2][3] |

| Molecular Weight | 144.13 g/mol | [2][3] |

| Appearance | White or faintly yellow needles | [3] |

| Melting Point | 63-64 °C | [3][5] |

| Boiling Point | 195.1 °C at 760 mmHg | [3][5] |

| Density | 1.150 g/cm³ | [3][5] |

| Flash Point | 76 °C | [3] |

| EINECS Number | 243-891-3 | [3] |

| Storage Temperature | 2-8 °C | [3] |

Experimental Protocols

Plausible Synthesis: Acylation of Methyl Acetoacetate

The synthesis would proceed via the formation of an enolate from methyl acetoacetate, followed by quenching with an acetylating agent like acetyl chloride or acetic anhydride.

Materials and Reagents:

-

Methyl 3-oxobutanoate (methyl acetoacetate)

-

Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Acetylating agent (e.g., Acetyl chloride)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

-

Enolate Formation: To a flame-dried, three-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aprotic solvent and cool the flask in an ice-salt or dry ice-acetone bath.

-

Add the strong base (e.g., one equivalent of NaH) to the stirred solvent.

-

Slowly add one equivalent of methyl acetoacetate dropwise to the suspension, maintaining the low temperature. Allow the mixture to stir for a period to ensure complete enolate formation.

-

Acylation: Slowly add one equivalent of the acetylating agent (acetyl chloride) to the reaction mixture. The reaction is typically exothermic and should be carefully controlled.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time, followed by gradual warming to room temperature to ensure the reaction goes to completion.

-

Workup and Purification: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Reactivity and Visualization

This compound serves as a versatile building block in multicomponent reactions for the synthesis of complex heterocyclic structures. One such example is its reaction with an aromatic aldehyde and propane-1,2-diamine to form substituted pyrrol-2-ones[6].

The logical workflow for this three-component condensation reaction is illustrated below.

Caption: Workflow of a three-component reaction involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 2,4-Dioxopentanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dioxopentanoate is a versatile and highly reactive precursor in the synthesis of a variety of heterocyclic compounds. Its 1,3-dicarbonyl moiety provides two electrophilic centers, making it an ideal building block for reactions with binucleophiles to construct five- and six-membered rings. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including pyrazoles, pyridines, isoxazoles, and pyrimidines, utilizing this compound as a starting material. The resulting heterocyclic structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds.

Core Applications in Heterocyclic Synthesis

This compound serves as a key starting material for several important named reactions in heterocyclic chemistry:

-

Knorr Pyrazole Synthesis: Reaction with hydrazines to yield substituted pyrazoles.

-

Hantzsch Pyridine Synthesis: A multi-component reaction with an aldehyde and a nitrogen source (like ammonia or ammonium acetate) to form dihydropyridines, which can be oxidized to pyridines.

-

Isoxazole Synthesis: Condensation with hydroxylamine to form isoxazoles.

-

Pyrimidine Synthesis: Reaction with urea, thiourea, or amidines to generate pyrimidine derivatives.

-

Three-Component Pyrrol-2-one Synthesis: Reaction with an aromatic aldehyde and a primary amine to produce highly substituted 3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones.

These applications are detailed in the following sections with specific protocols and quantitative data.

Pyrazole Synthesis via Knorr Cyclization

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The use of unsymmetrical dicarbonyl compounds like this compound can lead to the formation of regioisomers, depending on the initial nucleophilic attack of the hydrazine.

Logical Relationship of Knorr Pyrazole Synthesis

Caption: Workflow for the Knorr synthesis of pyrazoles.

Experimental Protocol: Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate and Methyl 3-methyl-1H-pyrazole-5-carboxylate

This protocol is adapted from general procedures for the Knorr pyrazole synthesis.[1][2]

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the regioisomeric pyrazole products.

Quantitative Data

| Reactants | Product(s) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference(s) |

| Ethyl 2,4-dioxopentanoate, Methylhydrazine | 2:1 mixture of regioisomeric pyrazoles | EtOH | Not specified | Not specified | Not specified | [1] |

| Ethyl benzoylacetate, Hydrazine hydrate | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | 1-Propanol | Glacial acetic acid | 1 | High | [2] |

Pyridine Synthesis via Hantzsch Condensation

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[3][4][5] The use of this compound introduces an acyl group at the 3- and 5-positions of the resulting dihydropyridine ring, offering a route to novel pyridine derivatives. The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding aromatic pyridine.

Hantzsch Pyridine Synthesis Pathway

Caption: Reaction pathway for Hantzsch pyridine synthesis.

Experimental Protocol: Hantzsch-like Synthesis of Dihydropyridines

This protocol is adapted from a procedure using ethyl 2,4-dioxopentanoate.[6]

Materials:

-

This compound

-

Benzaldehyde (or other aldehyde)

-

Ammonium acetate

-

Ethanol

Procedure:

-

To a round-bottom flask, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Add ethanol (20 mL) as the solvent.

-

Heat the mixture to reflux (approximately 80°C) with stirring for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the dihydropyridine derivative.

Quantitative Data for an Analogous Hantzsch Reaction[6]

| β-Ketoester (2 eq.) | Aldehyde (1 eq.) | Nitrogen Source (1.2 eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Ethyl 2,4-dioxopentanoate | Benzaldehyde | Ammonium acetate | Ethanol | Reflux | 4-6 | 1,4-Dihydropyridine derivative | Not specified |

Isoxazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a standard method for the synthesis of isoxazoles.[7] The reaction with this compound is expected to proceed via initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the isoxazole ring. Similar to the Knorr synthesis, the use of an unsymmetrical dicarbonyl compound can result in the formation of regioisomers.

Isoxazole Synthesis Workflow

Caption: General workflow for the synthesis of isoxazoles.

Experimental Protocol: Synthesis of Methyl 5-methylisoxazole-3-carboxylate and Methyl 3-methylisoxazole-5-carboxylate

This is a general protocol based on standard procedures for isoxazole synthesis.[7][8]

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate or Potassium hydroxide

-

Ethanol

Procedure:

-

Dissolve this compound (1 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.

-

Add a base such as sodium acetate or potassium hydroxide to neutralize the HCl and facilitate the reaction.

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the crude product by column chromatography or recrystallization.

Quantitative Data

Specific quantitative data for the reaction of this compound with hydroxylamine is not available in the provided search results. Yields for similar reactions with other 1,3-dicarbonyls are generally reported as good.

Pyrimidine Synthesis

Pyrimidines can be synthesized by the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea, thiourea, or an amidine.[9][10] The reaction with this compound would provide a route to substituted pyrimidines, which are important scaffolds in many pharmaceuticals.

Pyrimidine Synthesis Pathway

Caption: General pathway for pyrimidine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This is a generalized protocol; specific conditions may vary.[11]

Materials:

-

This compound

-

Urea (or thiourea/amidine hydrochloride)

-

Ethanol

-

Base (e.g., potassium hydroxide) or Acid catalyst (e.g., HCl)

Procedure:

-

Dissolve this compound (1 eq) and the N-C-N reagent (1 eq) in ethanol.

-

Add a catalytic amount of acid or base.

-

Reflux the mixture for several hours until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and pour it into cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent.

Quantitative Data

Detailed quantitative data for the synthesis of pyrimidines from this compound is not available in the provided search results.

Three-Component Synthesis of 4-Acyl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones

A three-component reaction involving this compound, an aromatic aldehyde, and a primary amine (such as propane-1,2-diamine) can yield highly substituted 4-acyl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones.[12] This reaction provides a straightforward method for the construction of this interesting heterocyclic scaffold.

Pyrrol-2-one Synthesis Workflow

Caption: Workflow for the three-component synthesis of pyrrol-2-ones.

Experimental Protocol

A detailed experimental protocol for this specific three-component reaction is not fully described in the available search results. However, a general procedure would involve mixing the three components in a suitable solvent and allowing them to react, likely with heating.[12]

General Procedure Outline:

-

Combine this compound (1 eq), the aromatic aldehyde (1 eq), and the primary amine (1 eq) in a solvent such as 1,4-dioxane or ethanol.

-

Stir the reaction mixture, possibly with heating, and monitor by TLC.

-